N-benzyl-N-phenylacetamide
CAS No.: 6840-29-5
Cat. No.: VC14422707
Molecular Formula: C15H15NO
Molecular Weight: 225.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6840-29-5 |
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Molecular Formula | C15H15NO |
Molecular Weight | 225.28 g/mol |
IUPAC Name | N-benzyl-N-phenylacetamide |
Standard InChI | InChI=1S/C15H15NO/c1-13(17)16(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12H2,1H3 |
Standard InChI Key | BISSQVWYQNHTIH-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Properties
N-Benzyl-N-phenylacetamide, also known as acetyl-benzylanilin or N-phenyl-N-benzylacetamide, belongs to the class of N,N-diarylacetamides. Its IUPAC name derives from the substitution pattern on the nitrogen atom of the acetamide core. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 225.286 g/mol | |
Exact Mass | 225.115 Da | |
LogP (Partition Coefficient) | 3.24 | |
Polar Surface Area | 20.31 Ų |
The compound’s moderate lipophilicity (LogP = 3.24) suggests favorable membrane permeability, a trait relevant in drug metabolism studies . Its planar structure, featuring conjugated aromatic rings, facilitates π-π interactions, which may influence crystallization behavior or binding in biological systems .
Synthetic Methodologies
Traditional Organocatalytic Amidation
A widely cited synthesis involves the reaction of phenylacetic acid with benzylamine under organocatalytic conditions. As reported by Akkari et al., the process employs ortho-bromophenylboronic acid as a catalyst and activated molecular sieves to absorb water, driving the reaction toward amide formation . Key steps include:
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Reagent Mixing: Phenylacetic acid (0.55 mmol), benzylamine (0.5 mmol), and 10 mol% catalyst are combined in dichloromethane.
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Reaction Conditions: Stirring at 25°C for 48 hours under argon.
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Workup: Filtration through Celite®, followed by sequential washing with acidic (pH 4) and basic (pH 10–11) solutions to remove unreacted starting materials .
This method yields N-benzyl-N-phenylacetamide in 66% yield as a white solid, characterized by -NMR and comparison to literature data .
Microwave-Assisted Alkylation
A solvent-free, microwave-enhanced approach offers improved efficiency. Mijin et al. demonstrated the alkylation of N-phenyl-2-phenylacetamide with benzyl chloride using powdered potassium hydroxide :
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Reaction Setup: N-phenyl-2-phenylacetamide, benzyl chloride, and KOH are irradiated in a domestic microwave oven (850 W).
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Optimized Conditions: 1-minute irradiation at 151°C with 100% excess KOH and benzyl chloride.
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Outcome: 85% yield of N-benzyl-N-phenylacetamide in a microwave synthesizer, compared to 70% in conventional setups .
Table 1: Comparison of Synthetic Methods
Parameter | Organocatalytic | Microwave |
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Reaction Time | 48 hours | 1–5 minutes |
Yield | 66% | 70–85% |
Solvent | Dichloromethane | Solvent-free |
Key Advantage | High purity | Rapid, energy-efficient |
Applications and Relevance in Pharmaceutical Chemistry
Metabolic Derivative of Antihistamines
N-Benzyl-N-phenylacetamide is identified as the acetylated N-desalkyl metabolite of bamipine and histapyrrodine M, ethylenediamine-class antihistamines . Its detection in urine via gas chromatography-mass spectrometry (GC-MS) underscores its role in toxicological screenings, particularly in forensic and clinical settings .
Intermediate in Penicillin Chemistry
Structural analogs of N-benzyl-N-phenylacetamide are pivotal in penicillin derivatives. The compound’s N-alkylation products resemble the lateral chain of benzylpenicillin, enabling transformations into semi-synthetic penicillins . For instance, selective O-alkylation of related acetamides yields imino ethers, precursors to 6-aminopenicillanic acid—a cornerstone of antibiotic synthesis .
Future Directions
Research opportunities include:
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Pharmacological Profiling: Evaluating antimicrobial or antihistaminic activity.
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Green Chemistry: Optimizing microwave protocols to reduce energy use further.
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Crystallography: Resolving its crystal structure to understand packing interactions.
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